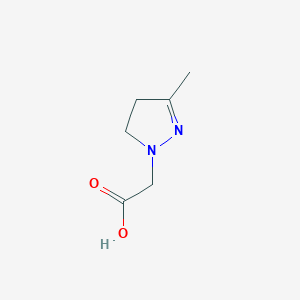
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dihydro-1H-pyrazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Thiazole derivatives: These compounds also have significant biological activities and are used in various medicinal applications.
Uniqueness
What sets (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted applications in drug development and materials science.
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H10N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-4H2,1H3,(H,9,10) |
Clé InChI |
ISFNUWXLUBPTQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


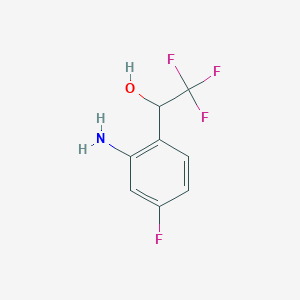
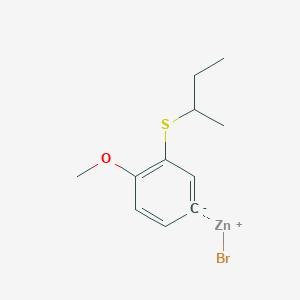
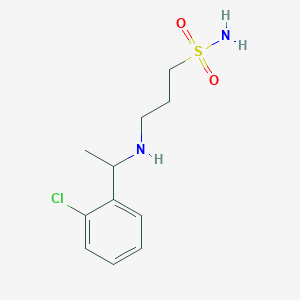


![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
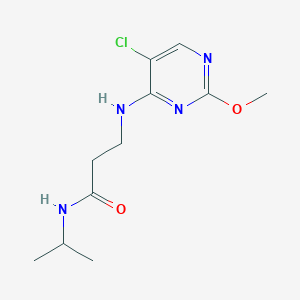
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
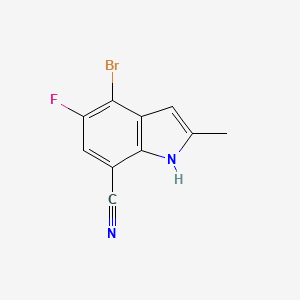
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
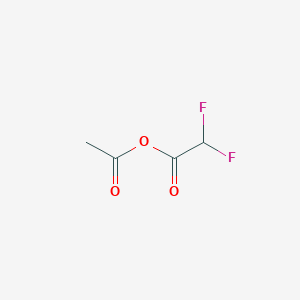
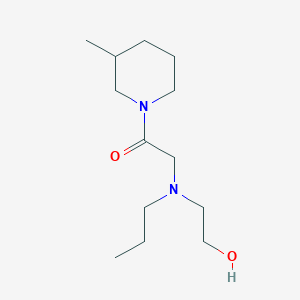
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
